N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
Description
N1-((1-Nicotinoylpiperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct pharmacophores:
- Nicotinoylpiperidinylmethyl group: A piperidine ring substituted with a nicotinoyl (pyridine-3-carbonyl) moiety, which may enhance binding to nicotinamide adenine dinucleotide (NAD)-associated enzymes or receptors.
- 3-(2-Oxopyrrolidin-1-yl)phenyl group: A phenyl ring bearing a 2-oxopyrrolidine (pyrrolidinone) substituent, a lactam structure that could improve solubility and modulate target interactions.
Properties
IUPAC Name |
N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c30-21-7-3-11-29(21)20-6-1-5-19(14-20)27-23(32)22(31)26-15-17-8-12-28(13-9-17)24(33)18-4-2-10-25-16-18/h1-2,4-6,10,14,16-17H,3,7-9,11-13,15H2,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZQEGVEWGXNRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines elements from piperidine, nicotinoyl, and oxalamide structures, positioning it as a candidate for various biological activities, particularly in the treatment of neurological disorders and cancer.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N4O3, with a molecular weight of 368.43 g/mol. The compound features:
- Piperidine Ring : Known for its diverse biological activities.
- Nicotinoyl Group : Implicated in neuropharmacological effects.
- Oxalamide Linkage : Enhances solubility and bioavailability.
Target Interactions
Research indicates that this compound primarily interacts with Nicotinamide N-Methyltransferase (NNMT) , an enzyme involved in various metabolic processes. Inhibition of NNMT may have therapeutic implications for conditions such as:
- Neurological disorders
- Cancer
Biochemical Pathways
The compound influences several biochemical pathways, particularly those related to:
- Cellular Metabolism : By inhibiting NNMT, it alters the metabolism of nicotinamide derivatives.
- Apoptosis : Induces apoptosis in tumor cells through modulation of caspase pathways.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant inhibitory activity against NNMT. This inhibition leads to:
- Increased levels of nicotinamide adenine dinucleotide (NAD+), which is crucial for cellular energy metabolism.
Efficacy Against Cancer Cells
The compound has been tested on various cancer cell lines, demonstrating its ability to induce apoptosis through the following mechanisms:
| Mechanism | Effect |
|---|---|
| Caspase Activation | Upregulation of cleaved caspase-3 |
| Gene Expression | Induction of HIF-1α and downstream targets |
Case Studies
Several studies have highlighted the biological activity of similar compounds, providing insights into potential applications:
- Study on NNMT Inhibition : A study published in Medicinal Chemistry indicated that compounds similar to this compound effectively inhibited NNMT, leading to increased cellular NAD+ levels and improved metabolic profiles in neuronal cells .
- Cancer Cell Apoptosis : Research demonstrated that oxalamide derivatives could significantly reduce viability in hepatic cancer cells by promoting apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Key differences :
SAR Insights :
- Piperidine vs. Pyrrolidine: Acetylpiperidine in 13 confers rigidity, while pyrrolidine-based analogues (e.g., 14, 15) show stereochemical complexity but comparable antiviral potency . The target compound’s nicotinoyl group may enhance NAD(P)-binding compared to acetyl .
- Aryl Substituents : Halogenated aryl groups (e.g., 4-chlorophenyl in 13 ) improve target affinity but reduce solubility. The target’s 2-oxopyrrolidinyl group balances hydrophilicity and aromatic interactions .
- Bulk and Polarity : Adamantyl () and trifluoromethyl () groups increase hydrophobicity, whereas hydroxyethyl () and oxopyrrolidinyl (target) enhance solubility .
Physicochemical and Pharmacokinetic Properties
- Solubility : The 2-oxopyrrolidinyl group in the target compound likely improves aqueous solubility over halogenated analogues (e.g., 1c ) but may reduce membrane permeability compared to adamantyl derivatives .
- Metabolic Stability: The nicotinoyl group could undergo hydrolysis or interact with cytochrome P450 enzymes, contrasting with acetylpiperidine (13) or benzyloxy (6) groups, which are more metabolically stable .
- Synthetic Feasibility: The target compound’s synthesis would likely require nicotinoylpiperidine intermediates and oxalyl chloride-mediated coupling, similar to methods in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
